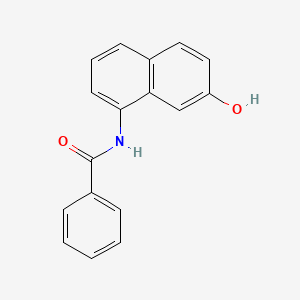

N-(7-Hydroxy-1-naphthyl)benzamide

Description

Contextualization of Benzamide (B126) and Naphthyl Scaffolds in Modern Chemical Biology

The benzamide and naphthalene (B1677914) structural motifs are privileged scaffolds in the realm of drug discovery and chemical biology, each contributing unique and valuable properties to the design of bioactive molecules. chemicalbull.comnih.govijpsjournal.com

The benzamide moiety, a simple yet versatile functional group, is a cornerstone in medicinal chemistry. drugbank.com It is present in a wide array of approved drugs, demonstrating its ability to interact with a diverse range of biological targets. drugbank.comwikipedia.org Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and anti-arrhythmic effects. drugbank.comwikipedia.org Their prevalence in successful drug candidates stems from their ability to act as hydrogen bond donors and acceptors, as well as their capacity to be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. nih.govacs.org Recent research has further expanded the therapeutic potential of benzamides, with studies highlighting their roles as tubulin inhibitors for cancer therapy and as antiprion agents. nih.govacs.org

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, offers a rigid and lipophilic framework that is advantageous for molecular recognition and binding to biological targets. nih.govijpsjournal.com This structural unit is found in numerous natural and synthetic compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comrasayanjournal.co.in The extended π-system of naphthalene allows for significant van der Waals and π-π stacking interactions with biological macromolecules. ijpsjournal.com Furthermore, the naphthalene ring can be substituted at various positions, providing a template for creating a diverse library of compounds with finely tuned biological activities. chemicalbull.comijpsjournal.com Several naphthalene-containing drugs, such as propranolol (B1214883) and naproxen, have achieved widespread clinical use, underscoring the therapeutic importance of this scaffold. nih.govwikipedia.org

The strategic combination of these two well-established pharmacophores in a single molecule, as seen in N-(7-Hydroxy-1-naphthyl)benzamide, represents a rational approach in drug design aimed at generating novel compounds with potentially enhanced or unique biological profiles.

Rationale for Academic Investigation of this compound and its Structural Analogues

The academic investigation into this compound and its structural analogues is driven by the recognized therapeutic potential of its constituent benzamide and hydroxynaphthyl moieties. The core rationale is that the fusion of these two pharmacophores can lead to novel compounds with synergistic or unique biological activities that are not observed with the individual components alone.

Research into structural analogues provides compelling evidence for the potential of this class of compounds. For instance, derivatives of 1-naphthol (B170400) and 2-naphthol (B1666908) have been shown to possess significant biological activities. wikipedia.orgresearchgate.net Moreover, various substituted benzamides have been synthesized and evaluated for a range of therapeutic applications, demonstrating the versatility of this chemical class. nih.govacs.org The exploration of different substitution patterns on both the benzamide and naphthalene rings allows for a systematic investigation of structure-activity relationships (SAR), which is fundamental to the optimization of lead compounds in drug discovery.

The table below presents examples of structurally related benzamide and naphthyl derivatives and their documented biological activities, highlighting the therapeutic potential that motivates the investigation of this compound.

| Compound Class | Example Compound | Reported Biological Activity |

| Benzamide Derivatives | A potent and orally active tubulin inhibitor | Anticancer |

| Benzamide Derivatives | 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide | Antiprion |

| Naphthalene Derivatives | Nafcillin, Naftifine, Tolnaftate | Antimicrobial |

| Naphthalene Derivatives | Naproxen, Nabumetone | Anti-inflammatory |

This table is for illustrative purposes and shows the activities of structural analogues, not this compound itself.

Overview of Current Research Trajectories and Academic Significance

The academic significance of this compound lies in its potential as a lead structure for the development of new therapeutic agents. Current research trajectories for compounds with similar structural features are focused on several key areas of medicinal chemistry.

One major avenue of investigation is in the field of oncology . Many naphthalene and benzamide derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and the induction of apoptosis. nih.govijpsjournal.comacs.orgijpsjournal.com The structural framework of this compound makes it a candidate for evaluation against a panel of cancer cell lines to identify potential antiproliferative effects.

Another significant area of research is in the development of antimicrobial agents . The emergence of drug-resistant pathogens necessitates the discovery of new classes of antibiotics and antifungals. Naphthalene derivatives have a well-documented history of antimicrobial activity, and the incorporation of a benzamide moiety could enhance this property or confer a novel mechanism of action. ijpsjournal.comrasayanjournal.co.in

Furthermore, the anti-inflammatory potential of naphthalene-containing compounds is a well-established field of study. nih.govresearchgate.net Given that chronic inflammation is implicated in a wide range of diseases, the investigation of this compound and its analogues as potential anti-inflammatory agents is a logical and promising research direction.

The academic pursuit of this compound and related compounds also contributes to a deeper understanding of the fundamental principles of medicinal chemistry. By synthesizing and evaluating a library of analogues with systematic structural modifications, researchers can elucidate detailed structure-activity relationships. This knowledge is invaluable for the rational design of future drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

The table below summarizes the key research areas for which this compound and its analogues are considered to have significant potential.

| Research Area | Rationale |

| Anticancer | Naphthalene and benzamide scaffolds are present in many known anticancer agents. |

| Antimicrobial | Naphthalene derivatives have a history of potent activity against bacteria and fungi. |

| Anti-inflammatory | The naphthalene moiety is a key component of established anti-inflammatory drugs. |

| Kinase Inhibition | Benzamide derivatives have been successfully developed as kinase inhibitors for various therapeutic targets. |

Structure

3D Structure

Properties

CAS No. |

6361-30-4 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-(7-hydroxynaphthalen-1-yl)benzamide |

InChI |

InChI=1S/C17H13NO2/c19-14-10-9-12-7-4-8-16(15(12)11-14)18-17(20)13-5-2-1-3-6-13/h1-11,19H,(H,18,20) |

InChI Key |

JMSFXRZVVNHDDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N 7 Hydroxy 1 Naphthyl Benzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional NMR spectra offer fundamental information about the molecular structure.

¹H NMR: The proton NMR spectrum of a benzamide (B126) derivative typically shows distinct signals for the aromatic protons on both the benzoyl and naphthyl rings, as well as for the amide (N-H) and hydroxyl (O-H) protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in benzamide, the aromatic protons appear in the range of δ 7.4-8.1 ppm. chemicalbook.comrsc.org The amide protons are often observed as a broad signal due to quadrupole broadening and chemical exchange. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group in benzamide derivatives typically resonates at a characteristic downfield shift, around 169.9 ppm. rsc.org Aromatic carbons appear in the δ 127-133 ppm region. rsc.org

Coupling Analysis: Spin-spin coupling between adjacent protons provides information about the connectivity of the atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), can help determine the relative orientation of the coupled protons (e.g., ortho, meta, para on an aromatic ring). organicchemistrydata.org

Table 1: Representative ¹H NMR Chemical Shifts for Benzamide Derivatives

| Proton Type | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Aromatic (Benzoyl) | 7.4 - 8.1 | chemicalbook.comrsc.org |

| Amide (N-H) | ~8.0 - 11.4 | researchgate.net |

| Aromatic (Naphthyl) | Varies with substitution | N/A |

| Hydroxyl (O-H) | Varies, often broad | N/A |

Note: The exact chemical shifts for N-(7-Hydroxy-1-naphthyl)benzamide will depend on the specific solvent and concentration used for the measurement.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the assignment of carbon resonances based on the known proton assignments. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems across the molecule, such as linking the benzoyl and naphthyl moieties through the amide bond. bmrb.io

The amide bond in this compound can exhibit restricted rotation, potentially leading to the existence of different conformations (rotamers) in solution. nih.gov NMR spectroscopy can be used to study these conformational equilibria. At room temperature, the rotation around the amide bond may be fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down the rotation sufficiently to observe separate signals for the different conformers. The relative integrals of these signals can provide information about the population of each conformer. Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of different protons, providing further insight into the preferred conformation(s) of the molecule. mdpi.comresearchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.

C=O stretch (Amide I): A strong absorption band typically between 1630 and 1680 cm⁻¹.

N-H bend (Amide II): A band in the region of 1510-1570 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also a prominent feature in the Raman spectrum. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for N-Arylbenzamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | nist.gov |

| Amide | N-H stretch | 3300 - 3500 | nist.gov |

| Carbonyl | C=O stretch (Amide I) | 1630 - 1680 | researchgate.net |

| Amide | N-H bend (Amide II) | 1510 - 1570 | researchgate.net |

| Aromatic | C=C stretch | 1400 - 1600 | researchgate.net |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For this compound (C₁₇H₁₃NO₂), the expected exact mass is 263.0946 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For N-arylbenzamides, common fragmentation pathways involve cleavage of the amide bond. The fragmentation of protonated N-(3-aminophenyl)benzamide has been studied, revealing complex rearrangement processes. nih.gov Analysis of the fragmentation pattern of this compound can help to confirm the connectivity of the benzoyl and naphthyl moieties.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsion angles. nih.gov

For this compound, a crystal structure would reveal:

The planarity of the benzamide and naphthalene (B1677914) ring systems.

The dihedral angle between the benzoyl and naphthyl groups, which is a key conformational parameter. nih.gov

The conformation of the amide bond (cis or trans).

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, that dictate the packing of the molecules in the crystal lattice. nih.gov

Table 3: Crystal Data for a Related Compound, N-(Naphthalen-1-yl)benzamide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₃NO | nih.gov |

| Molecular Weight | 247.28 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 8.2630 (8) | nih.gov |

| b (Å) | 9.3792 (9) | nih.gov |

| c (Å) | 33.806 (3) | nih.gov |

| V (ų) | 2620.0 (4) | nih.gov |

| Z | 8 | nih.gov |

Note: The crystallographic data for this compound may differ.

Advanced Chromatographic Methodologies for Analytical and Preparative Applications

The analytical characterization and preparative purification of this compound and its analogues rely on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for separating and quantifying these compounds, leveraging their physicochemical properties to achieve high resolution and sensitivity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to nonpolar compounds like this compound. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.

Method development for this compound and its analogues involves the systematic optimization of several key parameters to achieve the desired separation, resolution, and peak shape. These parameters include the choice of stationary phase, mobile phase composition, pH, and temperature.

Stationary Phase Selection:

The most common stationary phases for the analysis of aromatic amides are C18 and C8 columns. The hydrophobicity of the C18 stationary phase provides strong retention for the nonpolar naphthalene and benzene (B151609) rings of this compound. For analogues with more polar substituents, a C8 column might offer a more balanced retention and faster elution.

Mobile Phase Composition:

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. The elution strength of the mobile phase is modulated by varying the ratio of the organic solvent to water. For this compound, a gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any related impurities with varying polarities.

The addition of modifiers to the mobile phase is crucial for controlling the peak shape and retention time. Acidic modifiers, such as formic acid or trifluoroacetic acid (TFA), are commonly used to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

Illustrative RP-HPLC Method Parameters:

While a specific validated method for this compound is not extensively reported in publicly available literature, a typical method for a closely related analogue, N-(7-hydroxy-1-naphthyl)acetamide, can be adapted. The replacement of the acetyl group with a benzoyl group would likely increase the hydrophobicity and retention time of the molecule. An illustrative set of starting parameters for the RP-HPLC analysis of this compound is presented in Table 1.

Table 1: Illustrative RP-HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound would be expected to have a retention time that is longer than its acetamide (B32628) analogue due to the increased nonpolar character of the benzoyl group. The development process would involve fine-tuning the gradient slope and initial mobile phase composition to achieve optimal separation from potential starting materials, byproducts, or degradation products.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. The smaller particle size leads to higher efficiency and allows for the use of higher flow rates without a significant loss in resolution.

UPLC is particularly well-suited for the analysis of complex mixtures and for high-throughput screening applications. For the analysis of this compound and its analogues, UPLC can provide significantly faster analysis times and improved detection limits, which is advantageous for both in-process control during synthesis and for the final purity assessment of the compound.

The principles of method development for UPLC are similar to those for HPLC, but the parameters are adapted to the capabilities of the UPLC system. The shorter column lengths and higher efficiencies of UPLC columns necessitate faster gradient times and higher data acquisition rates.

Coupling with Mass Spectrometry (MS):

The low flow rates and high efficiency of UPLC make it an ideal front-end separation technique for mass spectrometry (MS). UPLC-MS combines the powerful separation capabilities of UPLC with the sensitive and selective detection provided by MS. This hyphenated technique is invaluable for the structural elucidation of unknown impurities and for the trace-level quantification of the target compound in complex matrices.

An illustrative UPLC-MS method for a structurally related hydroxy-naphthyl compound is detailed in the literature and can serve as a basis for developing a method for this compound. The key parameters of such a method are outlined in Table 2.

Table 2: Illustrative UPLC-MS Method Parameters for the Analysis of this compound Analogues

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

The use of a high-resolution mass spectrometer like a Q-TOF would allow for the accurate mass measurement of the parent ion and its fragments, facilitating the confirmation of the elemental composition of this compound and the identification of any co-eluting impurities. For quantitative applications, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would offer exceptional sensitivity and specificity.

Structure Activity Relationship Sar and Mechanistic Investigations of Naphthylbenzamide Derivatives

Principles of Molecular Design and Structural Modifications in Naphthylbenzamide Scaffolds

The design of novel therapeutic agents often relies on the principle of scaffold hopping and structural modification of a known active chemical entity. The naphthylbenzamide scaffold serves as a versatile template for the development of ligands targeting various receptors, particularly dopamine (B1211576) and other G-protein coupled receptors (GPCRs). The core structure, consisting of a naphthalene (B1677914) ring linked to a benzamide (B126) moiety, allows for systematic modifications at several positions to optimize potency, selectivity, and pharmacokinetic properties.

Key principles in the molecular design of naphthylbenzamide derivatives include:

Scaffold Hopping: This strategy involves replacing a core molecular scaffold with a structurally different but functionally equivalent one to explore new chemical space and potentially improve properties like patentability, selectivity, or metabolic stability. For instance, replacing the naphthalene ring with other bicyclic or heterocyclic systems can lead to novel compounds with altered receptor interaction profiles.

Substituent Scanning: Introducing various functional groups at different positions on both the naphthalene and benzamide rings is a fundamental approach. This helps to probe the steric, electronic, and lipophilic requirements of the receptor's binding pocket. For example, the introduction of halogen atoms, alkyl, or alkoxy groups can significantly influence binding affinity and selectivity.

Conformational Constraint: Introducing cyclic structures or rigid linkers can reduce the conformational flexibility of the molecule. This can lead to an increase in binding affinity by pre-organizing the molecule into its bioactive conformation, thus reducing the entropic penalty upon binding.

Impact of Substituent Effects on Molecular Recognition and Biological Activity

Substituents on the naphthylbenzamide scaffold play a critical role in molecular recognition and subsequent biological activity. The nature and position of these substituents dictate the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the ligand and the amino acid residues of the target receptor.

For instance, in a series of related benzamide derivatives, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the aromatic rings, influencing pi-pi stacking or cation-pi interactions with the receptor. The presence of a hydroxyl group, as in N-(7-Hydroxy-1-naphthyl)benzamide, introduces a potential hydrogen bond donor and acceptor, which can be a critical interaction for anchoring the ligand in the binding pocket.

Stereochemistry and Conformational Influences on Activity

Stereochemistry is a paramount determinant of biological activity for many chiral drugs. mdpi.com For molecules with stereocenters, enantiomers can exhibit vastly different pharmacological profiles, with one being active (eutomer) and the other being inactive or even having undesirable effects (distomer). nih.gov This is because the three-dimensional arrangement of atoms in a chiral molecule must be complementary to the chiral environment of the receptor's binding site. nih.gov

Receptor Binding Studies and Ligand-Target Interactions (In Vitro Models)

In vitro receptor binding assays are essential for characterizing the affinity and selectivity of new chemical entities. These assays typically use radiolabeled ligands to determine the binding constants (Ki) of test compounds at specific receptor subtypes.

Dopamine Receptor Affinities (e.g., D2, D3) and Selectivity

The dopamine D2 and D3 receptors are key targets for antipsychotic and anti-addiction medications. High homology between these two receptor subtypes makes achieving selectivity challenging but therapeutically important. nih.gov Naphthylbenzamide derivatives have been explored as potent D2/D3 receptor ligands.

While specific data for this compound is not available, studies on related compounds provide valuable insights. For example, a series of N-(naphthalen-1-yl)benzamide derivatives showed high affinity for the D3 receptor. Modifications to the benzamide and naphthalene rings significantly impacted both affinity and selectivity over the D2 receptor. nih.gov

Here is a table of binding affinities for some representative N-substituted benzamide derivatives at dopamine D2 and D3 receptors:

| Compound | Modification | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

| 10 | Phenyl group instead of naphthyl | 1.0 ± 0.04 | 550 ± 62 | 550 |

| 11 | Naphthyl group | 1.1 ± 0.3 | 12 ± 1.5 | 11 |

| 33 | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl group | 1.3 ± 0.1 | 449 ± 38 | 345 |

| 39 | Sulfonamide linker with naphthyl group | 1.5 ± 0.2 | 8.9 ± 1.1 | 6 |

| 41 | Sulfonamide linker with phenyl group | 0.79 ± 0.09 | 57 ± 7 | 72 |

| 43 | Sulfonamide linker with meta-F-phenyl group | 0.72 ± 0.08 | 137 ± 15 | 190 |

Data is inferred from a study on related compounds. nih.gov

These data illustrate that subtle changes, such as replacing the naphthyl group with a phenyl group (compound 10 vs. 11), can dramatically increase D3 selectivity. nih.gov Replacing the amide linker with a sulfonamide (compound 39) decreases selectivity, but subsequent modification of the aromatic ring (compounds 41 and 43) can recover and even enhance it. nih.gov The presence of a 7-hydroxy group on the naphthalene ring of this compound would be expected to influence these interactions, potentially increasing affinity through hydrogen bonding.

Adenosine (B11128) Receptor Affinities (e.g., A1, A2a)

Adenosine receptors, particularly the A1 and A2A subtypes, are involved in various physiological processes in the central nervous system and are targets for conditions like Parkinson's disease and ischemia. nih.gov The A1 receptor is generally inhibitory, while the A2A receptor is excitatory. nih.govnih.gov

There is no specific data available in the searched literature regarding the binding of this compound to adenosine receptors. However, the general structural features of the compound, including its aromatic systems and hydrogen bonding potential, suggest that it could potentially interact with the adenosine receptor binding sites, which accommodate the purine (B94841) ring of the endogenous ligand adenosine. Further experimental studies would be required to determine its affinity and selectivity for A1 and A2A receptors.

Sigma (σ) Receptor Ligand Characterization

Sigma (σ) receptors, including the σ1 and σ2 subtypes, are intracellular chaperones involved in a variety of cellular functions and are implicated in neuropsychiatric disorders and cancer. nih.govnih.gov They are known to bind a wide range of structurally diverse ligands.

Currently, there is no published data on the characterization of this compound as a sigma receptor ligand. The lipophilic nature of the naphthyl ring and the presence of the benzamide moiety are features found in some known sigma receptor ligands. However, without experimental binding data, any potential interaction remains speculative.

Enzyme Inhibition Studies and Molecular Mechanisms (In Vitro Models)

The inhibitory potential of this compound and its derivatives has been explored against several key enzymes implicated in various diseases. This section details the in vitro findings related to their interactions with histone deacetylases (HDACs), proteases, topoisomerases, and carbonic anhydrases.

Histone Deacetylase (HDAC) Inhibition

N-hydroxybenzamides are a recognized class of histone deacetylase (HDAC) inhibitors. These compounds typically feature a zinc-chelating group, a linker, and a capping group which interacts with the surface of the enzyme. The benzamide moiety itself can serve as a crucial part of the capping group, influencing the inhibitor's potency and selectivity.

Research into novel N-hydroxybenzamide-based HDAC inhibitors has highlighted the importance of the capping group's chemical nature for discriminating between different HDAC isoforms. While direct studies on this compound are limited, a structurally related compound, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) , has demonstrated potent HDAC inhibitory activity with an IC50 value of 0.1 µM researchgate.net. This suggests that the naphthyl group can be effectively incorporated into the pharmacophore of HDAC inhibitors. The anti-proliferative activity of various N-substituted benzamide derivatives has been evaluated, with several compounds showing inhibitory activity comparable to the known HDAC inhibitor MS-275 researchgate.net. Molecular docking studies of these derivatives have indicated interactions with HDAC2 and HDAC8 through hydrogen bonds, van der Waals forces, and hydrophobic interactions researchgate.net.

The general structure of benzamide-containing HDAC inhibitors allows them to chelate the zinc ion at the active site of HDACs and interact with surrounding amino acid residues, leading to conformational changes and enzyme inhibition ekb.eg.

Table 1: HDAC Inhibitory Activity of a Related Naphthyl-Containing Compound

| Compound | Target | IC50 (µM) | Cell Lines Tested | Reference |

| N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) | HDACs | 0.1 | Renal cell carcinoma | researchgate.net |

This table presents data for a structurally related compound to illustrate the potential of naphthyl-containing molecules as HDAC inhibitors.

Protease Inhibition (e.g., SARS-CoV Papain-Like Cysteine Protease)

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV, is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. Research has shown that naphthalene-based compounds can act as potent inhibitors of SARS-CoV PLpro.

Structure-activity relationship (SAR) studies have revealed that a 1-naphthyl linkage is favorable for enhancing the inhibitory activity against PLpro nih.gov. The naphthyl group of these inhibitors has been observed to form hydrophobic interactions with the aromatic rings of Tyr265 and Tyr269, as well as with the side chains of Pro248 and Pro249 within the S3 and S4 subsites of the enzyme nih.gov. These inhibitors act through a non-covalent, competitive mechanism nih.gov. While specific data for this compound is not available, the established activity of naphthalene-based compounds suggests its potential as a scaffold for designing PLpro inhibitors.

Topoisomerase II Inhibition (Relevant for Naphthoquinone Derivatives)

Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to the accumulation of DNA double-strand breaks and subsequent cell death, making it a target for anticancer drugs.

Substituted 1,8-naphthalimides , which are structurally distinct from this compound, are known DNA intercalators that stabilize the DNA-Topoisomerase II complex researchgate.net. This action disrupts the normal cleavage-relegation equilibrium of the enzyme, leading to DNA damage researchgate.net. Studies on various naphthalimide derivatives have demonstrated their ability to inhibit Topoisomerase II activity researchgate.net. However, there is no direct evidence from the provided search results to indicate that this compound itself is an inhibitor of Topoisomerase II. The mechanism of action for naphthalimides involves intercalation, which may not be applicable to the benzamide derivative.

Cellular Pathway Modulation in Academic Research Models (In Vitro)

In vitro studies have begun to elucidate the effects of naphthylbenzamide derivatives on cellular pathways, particularly those leading to programmed cell death, or apoptosis.

Apoptosis Induction Mechanisms (e.g., Cytochrome c Release, Caspase Activation)

N-substituted benzamides have been shown to induce apoptosis in various cancer cell lines. The underlying mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis.

Studies on declopramide (B1670142), an N-substituted benzamide, have demonstrated that it can induce the release of cytochrome c from the mitochondria into the cytosol in human promyelocytic cancer cells (HL60) nanobioletters.com. The release of cytochrome c is a critical event that initiates the apoptotic cascade. Once in the cytosol, cytochrome c associates with Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9 nanobioletters.com. Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates nanobioletters.com.

The induction of apoptosis by these benzamides appears to be independent of the tumor suppressor protein p53, as the effects are observed in p53-deficient cell lines nanobioletters.com. Furthermore, the process can be inhibited by broad-spectrum caspase inhibitors and specifically by caspase-9 inhibitors, confirming the central role of the caspase cascade in this process nanobioletters.com. Overexpression of the anti-apoptotic protein Bcl-2 has also been shown to inhibit declopramide-induced apoptosis, further solidifying the involvement of the mitochondrial pathway nanobioletters.com.

Table 2: Apoptosis Induction by a Related N-substituted Benzamide

| Compound | Cell Line | Key Molecular Events | Reference |

| Declopramide | HL60 | Cytochrome c release, Caspase-9 activation | nanobioletters.com |

| Declopramide | 70Z/3 | Cytochrome c release, Caspase-9 activation, p53-independent | nanobioletters.com |

This table presents data for a structurally related N-substituted benzamide to illustrate the potential apoptotic mechanism of this compound.

Cell Cycle Regulation and Arrest (e.g., G1/S, G2/M Phase)

The progression of the cell cycle is a tightly regulated process involving a series of checkpoints that ensure the fidelity of DNA replication and cell division. The G1/S and G2/M transitions are critical checkpoints often dysregulated in cancer cells. Naphthylbenzamide derivatives and related N-substituted benzamides have been investigated for their ability to interfere with this process, leading to cell cycle arrest and subsequent inhibition of tumor cell proliferation.

Studies on N-substituted benzamides have demonstrated their capacity to induce a G2/M phase cell cycle block. nih.gov For instance, the N-substituted benzamide declopramide was shown to arrest cells in the G2/M phase prior to the induction of apoptosis. This effect was observed in both p53-proficient and p53-deficient cell lines, suggesting the cell cycle arrest mechanism can operate independently of p53 status. nih.gov The arrest in the G2/M phase prevents cells from entering mitosis, which can provide an opportunity for DNA repair or, if the damage is irreparable, trigger apoptosis. nih.gov The inhibition of CDC25 phosphatases, which are crucial for the G2/M transition, is a potential mechanism contributing to this cell cycle block. nih.gov

Similarly, other derivatives have shown the ability to induce cell cycle arrest. For example, certain chalcone (B49325) derivatives can cause a significant G2/M arrest, an effect linked to the generation of reactive oxygen species (ROS). nih.gov Some synthetic indole (B1671886) derivatives have exhibited biphasic effects, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. researchgate.net The G1/S phase arrest, on the other hand, prevents the cell from entering the DNA synthesis (S) phase, effectively halting proliferation. frontiersin.org This type of arrest can be mediated through signaling pathways involving p53 and cyclin-dependent kinases. researchgate.netfrontiersin.org The ability of these compounds to halt cell cycle progression at different phases highlights their potential as anti-proliferative agents.

Table 1: Effects of Benzamide and Related Derivatives on Cell Cycle Phases

| Compound Class | Effect on Cell Cycle | Cell Line(s) | Key Pathway(s) Involved | Reference(s) |

|---|---|---|---|---|

| N-substituted Benzamides | G2/M Arrest | 70Z/3, HL60 | p53-independent | nih.gov |

| Naphthylphenylamine Derivatives | G2/M Arrest | Melanoma cells | Inhibition of CDC25 | nih.gov |

| Synthetic Indole Derivatives | G0/G1 and G2/M Arrest | A549 Lung Cancer | JNK/p53/p21, Akt signaling | researchgate.net |

| Alkylaminophenols | G1/S Arrest | Glioblastoma cells | p53, CDK signaling | frontiersin.org |

| Chalcone Derivatives | G2/M Arrest | Ovarian Cancer cells | ROS generation | nih.gov |

Hedgehog Signaling Pathway Antagonism

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. nih.gov In adult tissues, the pathway is mostly inactive but can be aberrantly reactivated in various cancers, contributing to tumorigenesis and metastasis. nih.gov This makes the Hh pathway an attractive target for cancer therapy. The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (SMO), a seven-transmembrane protein. nih.gov Activated SMO then triggers a downstream signaling cascade culminating in the activation of Glioma-associated oncogene (Gli) transcription factors, which regulate the expression of Hh target genes. nih.gov

Naphthylbenzamide and other benzamide derivatives have been explored as inhibitors of this pathway. Research has focused on developing small molecules that can antagonize Hh signaling, with many targeting the SMO protein. nih.gov For example, a series of 4-(2-pyrimidinylamino)benzamides were identified as potent Hh signaling pathway inhibitors. nih.gov The development of such antagonists is a key strategy for treating cancers driven by aberrant Hh pathway activation, such as basal cell carcinoma and medulloblastoma. nih.gov The antagonism between the Hedgehog and Wnt signaling pathways is also a crucial aspect of regulating cell fate and tumorigenicity, where dysregulation can lead to cancer. nih.gov

Reactive Oxygen Species (ROS) Generation Mechanisms (Relevant for Naphthoquinone Derivatives)

Naphthoquinones, which are structurally related to naphthyl derivatives through the naphthalene core, are known for their ability to generate reactive oxygen species (ROS). ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.govresearchgate.net The generation of ROS is a fundamental mechanism behind the cytotoxic activity of many naphthoquinone compounds. nih.gov

The primary mechanism of ROS production by naphthoquinones involves redox cycling. nih.gov These compounds can accept electrons from cellular reductases to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide anions, regenerating the parent quinone, which can then re-enter the cycle. This continuous process leads to a significant accumulation of ROS and a state of oxidative stress. nih.gov

Another specific mechanism involves the thiol-mediated decomposition of certain naphthoquinone derivatives, such as 2,3-epoxy-1,4-naphthoquinones. rsc.org The reaction of these epoxides with cellular thiols (like glutathione) can lead to the generation of hydrogen peroxide, a key ROS. The efficiency of peroxide generation can be modulated by the substitution pattern on the aryl ring of the naphthoquinone, which in turn correlates with the compound's anti-proliferative activity. rsc.org Given that cancer cells, including those in acute myeloid leukemia (AML), often have higher basal levels of ROS, they are more vulnerable to further oxidative insults, making ROS-generating agents like naphthoquinones promising candidates for anticancer therapies. nih.gov

Modulation of Pro-angiogenic Factors (e.g., VEGF, HIF-1α)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Two key players in promoting angiogenesis are Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducable Factor-1α (HIF-1α). HIF-1α is a master transcriptional regulator that allows cells to adapt to hypoxic (low oxygen) conditions, which are common in the tumor microenvironment. nih.gov

Under hypoxic conditions, HIF-1α is stabilized and accumulates in the cell. nih.gov It then translocates to the nucleus and binds to hypoxia-response elements (HREs) in the promoter regions of its target genes, one of the most important of which is the VEGF gene. nih.gov The upregulation of VEGF by HIF-1α is a primary driver of angiogenesis in many cancers. nih.govnih.gov VEGF is a potent signaling protein that stimulates the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels. imrpress.com

The strong correlation between elevated HIF-1α and VEGF levels with poor patient prognosis highlights their importance as therapeutic targets. nih.gov Studies have shown that inhibiting VEGF can reduce tumor-associated angiogenesis. nih.gov Given the central role of the HIF-1α/VEGF axis in promoting the angiogenic phenotype, compounds that can modulate the expression or activity of these factors are of significant interest in cancer research. nih.govimrpress.com While direct studies on this compound may be limited, the investigation of related structures for their anti-angiogenic properties via modulation of HIF-1α and VEGF pathways is a logical and active area of research.

Table 2: Summary of Pro-Angiogenic Factor Modulation

| Factor | Role in Angiogenesis | Regulatory Mechanism | Therapeutic Implication | Reference(s) |

|---|---|---|---|---|

| HIF-1α | Master transcriptional regulator of cellular response to hypoxia. | Stabilized under low oxygen conditions; activates target genes. | Inhibition can block the primary signal for angiogenesis. | nih.govnih.gov |

| VEGF | Key signaling protein that stimulates endothelial cell proliferation and migration. | Transcriptionally upregulated by HIF-1α binding to the VEGF promoter. | Inhibition directly blocks the formation of new blood vessels. | nih.govnih.govimrpress.com |

Biological Activity Profiles of Naphthylbenzamide Derivatives in Academic Research Models

Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro Models)

The ability of naphthylbenzamide and related chemical structures to inhibit the growth of and induce death in cancer cells has been evaluated across several human cancer cell lines. These studies are fundamental in the early stages of anticancer drug discovery. The core structure, often featuring a planar naphthyl group, allows these molecules to intercalate with DNA, a mechanism that can disrupt cancer cell division. nih.gov

Naphthylamide and related derivatives have demonstrated notable cytotoxic and anti-proliferative effects against breast cancer cell lines, with the MCF-7 line being a common model. wisc.edunih.gov For instance, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have been investigated for their pro-apoptotic potential in MCF-7 cells. nih.gov One study identified that compound 5k, a pyrazolonaphthyridine, was the most active against MCF-7 cells, with an IC50 value of 2.03 ± 0.23 µM. nih.gov This activity was linked to the induction of apoptosis, a form of programmed cell death. nih.gov

Similarly, other research has focused on different structural analogs. A study on amide cinnamate (B1238496) derivatives found that phenyl amide cinnamate, methoxyphenyl amide cinnamate, and octyl amide cinnamate showed potent inhibitory activity against MCF-7 cells. mdpi.com Another investigation into a novel thiopyran derivative reported an IC50 value of 1.5 µM against the MCF-7 cell line, highlighting its anti-proliferative capabilities. nih.gov The cytotoxic effects often correlate with the compound's ability to induce apoptosis and arrest the cell cycle at specific phases. nih.gov

Table 1: Cytotoxic Activity of Naphthyl-related Derivatives on Breast Cancer Cell Line MCF-7

Medulloblastoma is the most prevalent malignant brain tumor in children. nih.govnih.gov The Daoy cell line, established from a desmoplastic cerebellar medulloblastoma, is a frequently used in vitro model for neuroscience and cancer research. nih.gov While extensive research exists on the Daoy cell line for testing various therapeutic agents, specific studies on the cytotoxic effects of N-(7-Hydroxy-1-naphthyl)benzamide itself are not prominent in the available literature. However, research into related structures provides some context. For example, studies on sulfanilamide-based compounds have shown anti-proliferative activity against Daoy cells. researchgate.net In one such study, cells were treated with compounds at a concentration of 10 µM, demonstrating the cell line's utility in screening potential inhibitors. researchgate.net Other research has focused on targeting specific receptors like neuropilin-1 (NRP-1) to promote the differentiation of medulloblastoma stem cells and limit tumor progression in the Daoy cell line. nih.gov These studies underscore the importance of the Daoy model in neuro-oncology research, even if direct data on naphthylbenzamides is sparse.

Derivatives containing the naphthyl moiety have also been assessed for their efficacy against ovarian cancer. nih.gov Imbiline-1, a naphthyridine-related alkaloid, exhibited cytotoxic activity in vitro against a human ovary carcinoma cell line with an IC50 value of 5 µg/mL. nih.gov Another derivative, sampangine, was also found to be active against a human ovarian cancer cell line, showing an IC50 of 0.60 μM. nih.gov

More broadly, synthetic naphthoquinone derivatives have been screened for their anti-proliferative activities against the A2780 ovarian cancer cell line. news-medical.net Research has also explored the potential of compounds like pachymic acid to inhibit the proliferation, cell cycle, and invasion of ovarian carcinoma cells such as the HO-8910 line. researchgate.net Furthermore, studies on betulin (B1666924) derivatives have identified compounds with potent antiproliferative and cytotoxic activities against SK-OV-3 and OVCAR-3 ovarian cancer cells, with IC50 values as low as 0.19 µM. nih.gov

Anti-Infective Activity (In Vitro Models)

Beyond cancer research, naphthylbenzamide derivatives and their chemical relatives have been evaluated for their potential to combat infectious diseases. These investigations typically measure the minimum inhibitory concentration (MIC) required to prevent the growth of various pathogenic microbes.

The naphthylamide and benzamide (B126) scaffolds are present in many molecules synthesized for their potential as antimicrobial agents. researchgate.net Research has shown that various derivatives possess a broad spectrum of activity against both bacteria and fungi.

In one study, N-(o-hydroxyphenyl)benzamide derivatives were tested against several microbes. The compound 4-amino-N-(o-hydroxyphenyl)benzamide was active against the Gram-negative bacterium Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 25 µg/ml. Several other compounds in the same study showed antibacterial activity against Pseudomonas aeruginosa at an MIC of 25 µg/ml and antifungal activity against Candida albicans at an MIC of 12.5 µg/ml.

Other studies have highlighted the potential of naphthylamine derivatives, which showed antibacterial activity against Staphylococcus aureus and Bacillus subtilis comparable to aminopenicillins, and antifungal activity similar to fluconazole. nih.gov Novel naphthylamide derivatives have been designed as dual-target antifungal inhibitors, showing excellent broad-spectrum properties against pathogenic fungi, including drug-resistant strains. Similarly, naphthalimide hydrazide derivatives were found to have potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii, with MIC values ranging from 0.5 to 16 μg mL−1.

Table 2: Antimicrobial Activity of Naphthyl-related Derivatives

The emergence of highly pathogenic viruses like the avian influenza A (H5N1) virus necessitates the development of new antiviral agents. While common antivirals such as oseltamivir (B103847) and zanamivir (B325) are in use, the potential for resistance drives the search for novel chemical entities. medpagetoday.com

Antiprotozoal Activity (e.g., against P. falciparum, Trypanosomes, Leishmania)

No studies detailing the antiprotozoal activity of this compound against Plasmodium falciparum, Trypanosomes, or Leishmania were found.

Antitubercular Activity

There is no available research on the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains.

Other Biological Activities under Investigation (In Vitro Models)

Antimalarial Activity

Specific in vitro studies on the antimalarial activity of this compound are not present in the reviewed literature.

Antioxidant Activity

No in vitro studies quantifying the antioxidant activity of this compound have been found.

Future Research Directions and Unexplored Avenues for N 7 Hydroxy 1 Naphthyl Benzamide Research

Development of Advanced Analytical and Characterization Methodologies

The rigorous characterization of N-(7-Hydroxy-1-naphthyl)benzamide and its future derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring reproducibility of biological data. While standard techniques provide foundational information, the development of more sophisticated analytical methods will be crucial.

Future research should focus on:

Advanced Spectroscopic and Chromatographic Techniques: The development of highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) methods is essential for pharmacokinetic and metabolism studies. The use of chiral chromatography will be critical if stereoisomers of derivative compounds are synthesized.

Solid-State Characterization: A thorough investigation of the solid-state properties, including polymorphism and crystallinity, of this compound and its derivatives is necessary. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) will be instrumental in identifying the most stable solid forms for potential development.

Kinetic Analysis: Detailed kinetic studies, such as those performed on N-(hydroxybenzyl)benzamide derivatives, could provide insights into the reactivity and stability of the carbinolamide linkage present in some related structures under various pH conditions. scilit.com Understanding the kinetics of aqueous reactions is fundamental to predicting the compound's behavior in biological systems. scilit.comresearchgate.net

Integration of State-of-the-Art Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation offers a powerful paradigm for the rational design of novel this compound derivatives with optimized properties. This integrated approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Key areas for integration include:

Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding modes of this compound and its analogs within the active sites of putative biological targets. Subsequent molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of this compound derivatives with their biological activities, QSAR models can be developed to predict the potency of novel, unsynthesized compounds.

In Silico ADMET Prediction: Computational tools can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives. This allows for the early identification and filtering of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving considerable time and resources.

Identification and Elucidation of Novel Molecular Targets and Mechanistic Pathways

A fundamental aspect of future research will be to unravel the precise molecular mechanisms through which this compound exerts its biological effects. Identifying its direct molecular targets is a critical step in understanding its mode of action and for the rational design of more specific and potent derivatives.

Future research should aim to:

Affinity-Based Proteomics: The use of this compound-immobilized beads for affinity purification from cell lysates, followed by mass spectrometry, can identify interacting proteins and potential molecular targets. This approach has been successfully used to identify mitosis-associated factors as potential targets for other novel antimitotic agents. researchgate.net

Target Validation: Once potential targets are identified, their biological relevance must be validated using techniques such as siRNA-mediated gene silencing or CRISPR-Cas9 gene editing. For instance, if a particular protein is hypothesized to be the target, its knockdown should phenocopy the effects of treatment with this compound. researchgate.net

Pathway Analysis: Following target identification, comprehensive pathway analysis using systems biology approaches will be necessary to understand the downstream signaling cascades affected by the compound. This will provide a more holistic view of its mechanism of action. General mechanistic pathways for the formation of benzamide (B126) derivatives have been studied and could provide a basis for understanding the reactions of this compound. researchgate.net

Design and Synthesis of Next-Generation Naphthylbenzamide Derivatives with Enhanced Potency or Specificity

Building upon a solid understanding of its SAR and molecular targets, the design and synthesis of next-generation this compound derivatives will be a major focus of future research. The goal will be to develop analogs with improved potency, selectivity, and drug-like properties.

Strategic approaches for the synthesis of new derivatives include:

Structure-Based Drug Design: Once the three-dimensional structure of this compound bound to its target is determined, for instance by X-ray crystallography, this information can be used to design new derivatives that make more optimal interactions with the binding site.

Bioisosteric Replacement: The systematic replacement of functional groups in the this compound scaffold with bioisosteres can lead to improvements in potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Synthetic Methodologies: The development of efficient and versatile synthetic routes will be crucial for generating a diverse library of derivatives for biological screening. nih.gov For example, research into the synthesis of related hydroxycarboxamide derivatives of naphthyridines has explored methods like alkoxide-induced rearrangement and heterocyclization. researchgate.net The synthesis of numerous derivatives of related compounds, such as the 19 derivatives of the antimitotic agent NP-10, has led to the identification of more effective lead compounds like HMI83-2. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(7-Hydroxy-1-naphthyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted naphthols and benzoyl derivatives. For example, β-naphthol can react with benzaldehyde and ethylenediamine in ethanol under reflux (72 hours, room temperature), followed by purification via crystallization (methanol:water, 4:1) to achieve ~75% yield . Key factors include solvent choice (e.g., ethanol for solubility), stoichiometric ratios (excess benzaldehyde to drive completion), and purification methods (crystallization vs. chromatography). Pyridine is often used as a catalyst in benzoylation reactions to activate carboxylic acid derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., OH stretch at ~3530 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- NMR : H NMR resolves aromatic protons (δ 6.8–7.8 ppm) and alkyl chain environments (e.g., ethylenediamine protons at δ 2.8–3.7 ppm). C NMR confirms carbonyl carbons (δ ~165 ppm) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) determines molecular geometry, hydrogen bonding, and packing. Software like WinGX or ORTEP-3 visualizes thermal ellipsoids and validates bond angles .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer : Cytotoxicity assays (e.g., MTT or resazurin) using cancer cell lines (e.g., HeLa) are standard. Cells are treated with serial dilutions of the compound (e.g., 0–200 µM), incubated for 48–72 hours, and viability is quantified via absorbance. IC₅₀ values are calculated using probit analysis (e.g., SPSS software). Hydroxyurea or cisplatin serve as positive controls .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and spectroscopic data be resolved during characterization?

- Methodological Answer : Discrepancies (e.g., unexpected bond lengths in X-ray data vs. NMR coupling constants) require cross-validation:

- DFT Calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian software) to validate electronic environments .

- Twinned Data Refinement : Use SHELXL's TWIN/BASF commands to model overlapping lattices in crystallography .

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature H NMR .

Q. What strategies optimize the synthesis of this compound for scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify robust conditions. For example, ionic liquids improve reaction rates but require post-synthesis separation .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .

- Continuous Flow Systems : Enhance reproducibility and reduce reaction times (e.g., microreactors for condensation steps) .

Q. How do substituent modifications on the benzamide or naphthyl moieties affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., nitro at C-3/C-4): Enhance cytotoxicity by increasing electrophilicity (e.g., IC₅₀ reduction from 1.0 mM to 0.8 mM in HeLa cells) .

- Hydrophobic Substituents : Improve membrane permeability (e.g., methyl groups on the naphthyl ring) .

- Docking Studies : Use AutoDock Vina to predict binding to targets like PARP-1 or Hedgehog pathway proteins .

Data Presentation

Table 1 : Key Synthetic Routes and Yields for this compound Derivatives

Table 2 : Cytotoxicity Data for Selected Derivatives

| Compound | IC₅₀ (HeLa) | Target Protein | SAR Insight |

|---|---|---|---|

| N-(3,4-dinitrobenzamide) | 0.8 mM | PARP-1 | Nitro groups enhance DNA damage |

| N-(4-fluorobenzamide) | 1.2 mM | Smoothened (SMO) | Fluorine improves selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.